molecular formula C10H12BrFO B1526828 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene CAS No. 1250499-47-8

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

Cat. No.: B1526828
CAS No.: 1250499-47-8
M. Wt: 247.1 g/mol
InChI Key: OVYXEDYOQBGZIX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is an organic compound with the molecular formula C9H10BrFO. It is characterized by a benzene ring substituted with a bromo group at the 2-position, a fluoro group at the 4-position, and an isopropoxymethyl group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene typically involves the following steps:

  • Bromination: : Starting with 4-fluorotoluene, bromination at the 2-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Fluorination: : The 4-position of the benzene ring is fluorinated using a fluorinating agent like hydrogen fluoride (HF) or xenon difluoride (XeF2).

  • Isopropoxymethylation: : The final step involves the introduction of the isopropoxymethyl group at the 1-position. This can be done using isopropyl chloride (CH3)2CHCl and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the existing substituents.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO2Cl2, in acidic or neutral conditions.

  • Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.

  • Substitution: : Various electrophiles, such as nitronium ion (NO2+), in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Formation of nitrobenzene derivatives or other substituted benzene compounds.

Scientific Research Applications

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is utilized in various scientific research fields:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is similar to other halogenated benzene derivatives, such as 2-bromo-4-fluorotoluene and 2-bromo-4-fluoroanisole its unique combination of substituents provides distinct chemical and biological properties

Similar Compounds

  • 2-Bromo-4-fluorotoluene

  • 2-Bromo-4-fluoroanisole

  • 1-Bromo-4-fluoro-2-isopropoxybenzene

Properties

IUPAC Name

2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYXEDYOQBGZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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